molecular formula C17H21N5O2 B2877836 (5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034349-78-3

(5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2877836
CAS RN: 2034349-78-3
M. Wt: 327.388
InChI Key: UTLLGNXYGSAIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole rings are found in many biologically active compounds and are of interest in medicinal chemistry . The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Piperazine rings are common in pharmaceuticals and are known to have a wide range of biological activities.

Scientific Research Applications

Supramolecular Chemistry

The isoxazole ring in the compound can significantly influence the formation of polymorphs in supramolecular structures. Research indicates that the side-chain substituents on amide-containing compounds, such as those with isoxazole, can lead to different polymorphic forms . This property is crucial for understanding crystallization mechanisms and designing materials with desired physical properties.

Medicinal Chemistry

Isoxazole derivatives are known for their wide spectrum of biological activities. They have been studied for their therapeutic potential in various areas, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant applications . The specific structure of this compound could be synthesized and tested for similar activities, potentially leading to new drug developments.

Drug Design and Development

The flexibility of the central carbon in the molecule allows for adaptations that can lead to different forms, which is a valuable trait in drug design. This flexibility can be exploited to create drugs with specific actions and reduced side effects by altering the molecular structure to fit targeted receptors .

Synthetic Chemistry

The compound’s structure provides a rich framework for synthetic chemists to explore new synthetic strategies. By modifying the isoxazole ring or the piperazine moiety, chemists can synthesize a variety of derivatives with potential applications in different fields of chemistry .

Antifungal Research

Isoxazole derivatives have shown promise in antifungal research. Compounds with similar structures have been synthesized and tested for in vitro antifungal activities, suggesting that this compound could also be explored for its efficacy against fungal pathogens .

Material Science

The polymorphism and supramolecular interactions of isoxazole-containing compounds can be applied in material science. Understanding these interactions can lead to the development of new materials with specific mechanical, optical, or electronic properties .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-10-15(20-24-12)17(23)22-8-6-21(7-9-22)16-11-13-4-2-3-5-14(13)18-19-16/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLLGNXYGSAIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

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